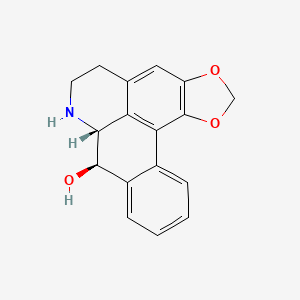
R-(-)-norushinsunine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-(-)-norushinsunine is an aporphine alkaloid. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Antiplasmodial Activity
R-(-)-norushinsunine has been identified as one of the compounds responsible for the antiplasmodial activity in the bark of Liriodendron tulipifera, a plant traditionally used as an antimalarial remedy. This alkaloid exhibited significant antiplasmodial activity, supporting the historical use of the plant in malaria treatment (Graziose et al., 2011).
Cytotoxicity Against Cancer Cells
Research has shown that R-(-)-norushinsunine, isolated from the roots of Annona reticulata, demonstrates notable cytotoxic properties against different cancer cell lines. It was particularly effective against A-549, K- 562, HeLa, and MDA-MB cancer cell lines, suggesting its potential use in cancer therapy (Suresh et al., 2012).
Neurotoxicity and Cytotoxicity Assessment
A study evaluating the cytotoxicity and neurotoxicity of alkaloids derived from Asimina triloba twigs found that R-(-)-norushinsunine, along with other isolated alkaloids, exhibited cytotoxic activity against several human solid tumor cell lines. It also displayed neurotoxicity in rat cortical neurons, underlining the significance of its cytotoxic and neurotoxic properties (Majrashi et al., 2021).
Propiedades
Nombre del producto |
R-(-)-norushinsunine |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
(12R,13R)-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaen-13-ol |
InChI |
InChI=1S/C17H15NO3/c19-16-11-4-2-1-3-10(11)14-13-9(5-6-18-15(13)16)7-12-17(14)21-8-20-12/h1-4,7,15-16,18-19H,5-6,8H2/t15-,16-/m1/s1 |
Clave InChI |
CKIYSMRPIBQTHQ-HZPDHXFCSA-N |
SMILES isomérico |
C1CN[C@H]2[C@@H](C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
SMILES canónico |
C1CNC2C(C3=CC=CC=C3C4=C2C1=CC5=C4OCO5)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cucurbit[7]uril--oxaliplatin complex (1:1)](/img/structure/B1265251.png)
![4-Phenyl-1-[1,2,4]triazol-1-yl-butan-2-one](/img/structure/B1265252.png)
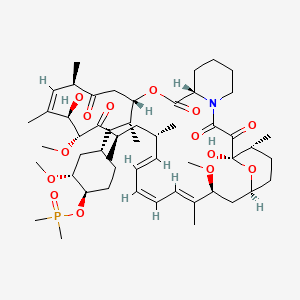
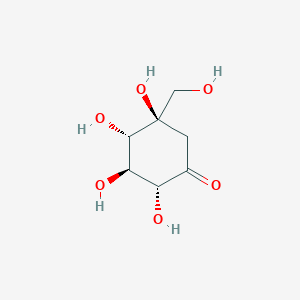
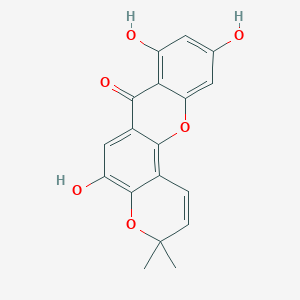
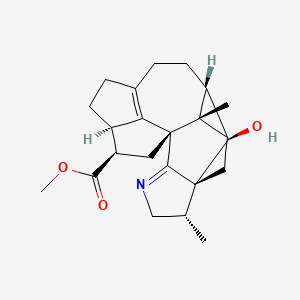
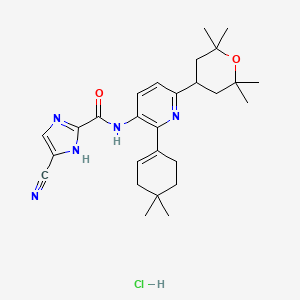
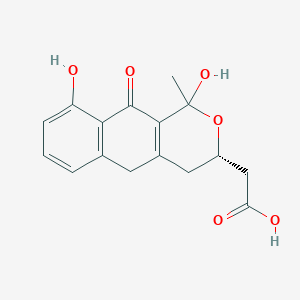
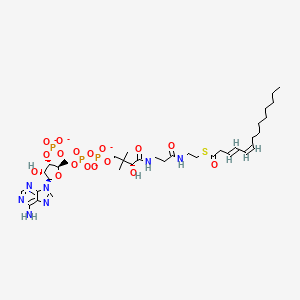
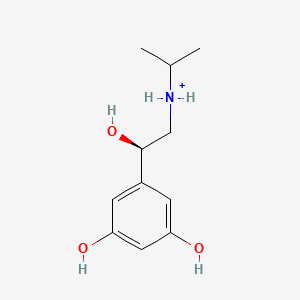
![2-ethoxyethyl (2S)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)propanoate](/img/structure/B1265265.png)
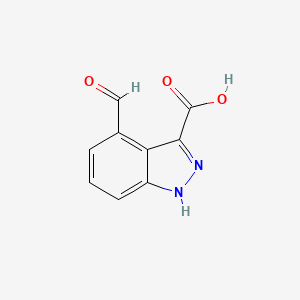
![4-[5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265268.png)
![1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)